molecular formula C6H15NOSi B13080782 3-[(Trimethylsilyl)oxy]azetidine

3-[(Trimethylsilyl)oxy]azetidine

Cat. No.: B13080782
M. Wt: 145.27 g/mol
InChI Key: PPQIOBKIIHYNMF-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)oxy]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a trimethylsilyl (TMS) ether group at the 3-position. This compound is of significant interest in organic synthesis due to the azetidine ring’s inherent ring strain and the TMS group’s role as a protective moiety or directing group in nucleophilic reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C6H15NOSi

Molecular Weight

145.27 g/mol

IUPAC Name

azetidin-3-yloxy(trimethyl)silane

InChI

InChI=1S/C6H15NOSi/c1-9(2,3)8-6-4-7-5-6/h6-7H,4-5H2,1-3H3

InChI Key

PPQIOBKIIHYNMF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)oxy]azetidine typically involves the reaction of azetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

Azetidine+Trimethylsilyl chloride3-[(Trimethylsilyl)oxy]azetidine\text{Azetidine} + \text{Trimethylsilyl chloride} \rightarrow \text{3-[(Trimethylsilyl)oxy]azetidine} Azetidine+Trimethylsilyl chloride→3-[(Trimethylsilyl)oxy]azetidine

Industrial Production Methods

Industrial production methods for 3-[(Trimethylsilyl)oxy]azetidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)oxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(Trimethylsilyl)oxy]azetidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Silyl Ether-Substituted Azetidines

  • 3-[(tert-Butyldimethylsilyl)oxy]azetidine (CAS: 875340-81-1):

    • Structure : Substituted with a bulkier tert-butyldimethylsilyl (TBDMS) group.
    • Properties : Higher steric hindrance compared to TMS, leading to slower reaction kinetics in nucleophilic substitutions. The TBDMS group offers enhanced stability under acidic conditions but requires harsher deprotection methods (e.g., tetrabutylammonium fluoride) .
    • Applications : Preferred in multi-step syntheses requiring prolonged stability of intermediates .
  • 1-[(Cyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine: Structure: Triethylsilyl (TES) group instead of TMS. Properties: TES provides intermediate steric bulk between TMS and TBDMS. It is more lipophilic, influencing solubility in non-polar solvents (e.g., hexane) . Synthesis: Prepared via lithium-halogen exchange reactions, as described in JAK inhibitor syntheses .

Aryl/Alkyl-Substituted Azetidines

  • 1-[(4-Chlorophenyl)methyl]-3-[(trimethylsilyl)oxy]azetidine (CAS: 111043-44-8):

    • Structure : Incorporates a 4-chlorobenzyl group at the 1-position.
    • Properties : The electron-withdrawing chlorine atom enhances electrophilicity at the azetidine nitrogen, facilitating cross-coupling reactions. Reported yields in Suzuki-Miyaura couplings exceed 75% .
    • Applications : Key intermediate in antiviral drug candidates .
  • 3-[(Tetrahydrofuran-3-yl)oxy]azetidine (CAS: 2088131-65-9): Structure: Tetrahydrofuran (THF)-derived oxygen substituent. Properties: Increased polarity compared to silyl ethers, improving aqueous solubility (logP = 0.8 vs. 2.3 for TMS analogue).

Physicochemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Purity Notable Properties
3-[(Trimethylsilyl)oxy]azetidine C₆H₁₃NOSi 159.26 TMS ether ≥95% High volatility (bp ~120°C)
3-[(TBDMS)oxy]azetidine C₉H₂₁NOSi 211.37 TBDMS ether N/A Acid-stable, bp >200°C
3-[(Triethylsilyl)oxy]azetidine C₈H₁₇NOSi 187.37 TES ether ≥90% Lipophilic (logP = 3.1)
3-[(THF-3-yl)oxy]azetidine C₇H₁₃NO₂ 143.18 THF-derived ether ≥95% Water-soluble, mp N/A

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